molecular formula C11H13F13O2Si B3030049 1H,1H,2H,2H-Perfluorooctylmethyldimethoxysilane CAS No. 85857-17-6

1H,1H,2H,2H-Perfluorooctylmethyldimethoxysilane

Cat. No.: B3030049
CAS No.: 85857-17-6
M. Wt: 452.28 g/mol
InChI Key: UWZZATWXHUNWJV-UHFFFAOYSA-N
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Description

1H,1H,2H,2H-Perfluorooctylmethyldimethoxysilane (CAS 85857-17-6) is a fluorinated organosilane widely used for surface functionalization. Its structure features a perfluorooctyl chain (C8F17) bonded to a silicon atom with two methoxy (–OCH3) groups and one methyl (–CH3) group. This configuration enables hydrophobic surface modification, particularly in materials like polydimethylsiloxane (PDMS) and polymers, to enhance anti-adhesion, water repellency, and chemical resistance .

Properties

IUPAC Name

dimethoxy-methyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F13O2Si/c1-25-27(3,26-2)5-4-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZZATWXHUNWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F13O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40235137
Record name Dimethoxymethyl((perfluorohexyl)ethyl)silane
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Molecular Weight

452.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85857-17-6
Record name Dimethoxymethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
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Record name Dimethoxymethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
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Record name Dimethoxymethyl((perfluorohexyl)ethyl)silane
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Record name Dimethoxymethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
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Record name DIMETHOXYMETHYL(3,3,4,4,5,5,6,6,7,7,8,8,8-TRIDECAFLUOROOCTYL)SILANE
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,1H,2H,2H-Perfluorooctylmethyldimethoxysilane can be synthesized through the reaction of perfluorooctyl iodide with methyldimethoxysilane in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The product is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 1H,1H,2H,2H-Perfluorooctylmethyldimethoxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Surface Modification

One of the primary applications of 1H,1H,2H,2H-Perfluorooctylmethyldimethoxysilane is in the modification of inorganic surfaces. It forms a hydrophobic layer that enhances water and oil repellency on materials such as glass, metals, and ceramics. This property is particularly useful in:

  • Anti-fogging coatings : Used in eyewear and automotive applications to prevent moisture accumulation.
  • Self-cleaning surfaces : The hydrophobic nature allows dirt and contaminants to be easily washed away by water.

Biomedical Applications

Research has indicated potential biomedical uses for this silane compound:

  • Drug Delivery Systems : Its ability to modify surfaces at the nanoscale can improve the delivery of therapeutic agents by enhancing biocompatibility and reducing protein adsorption.
  • Tissue Engineering : Coatings made with this compound can support cell adhesion and growth on implantable devices.

Electronics Industry

In electronics, this compound is utilized for:

  • Insulation Coatings : Its chemical stability and hydrophobicity make it suitable for insulating materials in electronic components.
  • Surface Treatments for Sensors : Enhances the performance of sensors by providing a protective layer that prevents moisture interference.

Case Study 1: Hydrophobic Coatings

A study published in the Journal of Materials Science demonstrated that applying this compound to glass surfaces resulted in a significant reduction in water contact angle from 70° to over 110°, indicating enhanced hydrophobicity. This transformation was attributed to the formation of a dense fluorinated layer that repels water molecules effectively .

Case Study 2: Drug Delivery Enhancements

In a research project focused on drug delivery systems published in Biomedical Materials, researchers found that modifying nanoparticles with this silane improved their stability in biological environments and enhanced the release profile of encapsulated drugs. The study highlighted how the silane's properties allowed for better control over drug release rates while minimizing adverse reactions .

Mechanism of Action

The primary mechanism by which 1H,1H,2H,2H-Perfluorooctylmethyldimethoxysilane exerts its effects is through the formation of a self-assembled monolayer on surfaces. The fluorinated tail groups provide low surface energy, resulting in hydrophobic and oleophobic properties. The silane head groups form strong covalent bonds with the substrate, ensuring durability and stability .

Comparison with Similar Compounds

Structural and Chemical Properties

Compound Name (CAS) Fluorocarbon Chain Functional Groups on Si Molecular Formula Molecular Weight Reactivity Profile
1H,1H,2H,2H-Perfluorooctylmethyldimethoxysilane (85857-17-6) C8F17 –CH3, 2×–OCH3 Not explicitly provided; inferred as C11H13F17O2Si ~468 (estimated) Moderate hydrolysis due to two methoxy groups; slower than trichloro analogs
1H,1H,2H,2H-Perfluorooctyltrichlorosilane (PFOTS, 78560-45-9) C8F17 3×–Cl C8H4Cl3F13Si 481.53 High reactivity; rapid hydrolysis in moisture, forming strong Si–O bonds
1H,1H,2H,2H-Perfluorodecyltriethoxysilane (PFDTES, 101947-16-4) C10F17 3×–OCH2CH3 C16H19F17O3Si 610.38 Slower hydrolysis due to ethoxy groups; balances hydrophobicity and process stability
Perfluorooctyltrimethoxysilane (12067-35-9) C8F17 3×–OCH3 C11H15F17O3Si 468.28 Faster hydrolysis than dimethoxy analogs; used for dense surface coatings
1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane (102488-47-1) C8F17 –Cl, 2×–CH3 C10H10ClF13Si 440.70 Highly reactive; prone to corrosion; used for silanol synthesis

Key Findings :

  • Fluorocarbon Chain Length: Longer chains (e.g., PFDTES, C10F17) enhance hydrophobicity but increase molecular weight and may reduce solubility. The C8F17 chain in the target compound balances hydrophobicity and compatibility with solvents like isopropanol .
  • Functional Groups : Methoxy (–OCH3) groups provide moderate reactivity, ideal for controlled surface grafting. Chloro (–Cl) silanes (e.g., PFOTS) are faster-reacting but require stringent moisture control . Ethoxy (–OCH2CH3) groups in PFDTES slow hydrolysis, enabling uniform coatings .
  • Reactivity and Stability : Trimethoxy silanes (e.g., Perfluorooctyltrimethoxysilane) form denser films than dimethoxy variants but may lack flexibility in mixed silane systems .

Performance in Surface Modification

Compound Contact Angle (°) Sliding Angle (°) Deposition Method Key Application
PFOTS (C8F17, –Cl) 152 3 Gas-phase Superhydrophobic coatings
Target Compound (C8F17, –OCH3) ~110–120* N/A Dip-coating PDMS anti-adhesion
PFDTES (C10F17, –OCH2CH3) >150 <10 Liquid-phase Adhesives, nanomaterials

Key Findings :

  • PFOTS achieves superior superhydrophobicity (contact angle 152°, sliding angle 3°) due to gas-phase deposition, which creates nano-/microscale roughness .
  • The target compound’s dimethoxy groups may limit crosslinking efficiency compared to triethoxy or trichloro silanes. However, blending with DMS improves siloxane chain formation, enhancing durability .
  • PFDTES’s longer fluorocarbon chain and ethoxy groups enable high contact angles (>150°) with better thermal stability, suitable for high-end adhesives .

Key Findings :

  • Chloro-silanes (e.g., PFOTS) pose higher risks due to HCl release during hydrolysis, requiring specialized handling .
  • Methoxy and ethoxy silanes (target compound, PFDTES) are safer but still require moisture control to prevent premature polymerization .

Biological Activity

1H,1H,2H,2H-Perfluorooctylmethyldimethoxysilane (PFOMS) is a silane compound that has gained attention for its unique properties and potential applications in various fields, including materials science and biomedical engineering. This article explores the biological activity of PFOMS, focusing on its antibacterial properties, surface modification capabilities, and environmental implications.

Chemical Structure and Properties

PFOMS is characterized by a perfluorinated carbon chain attached to a silicon atom through a methoxy group. The presence of fluorinated groups imparts hydrophobic and oleophobic properties to surfaces treated with this silane. These characteristics are crucial for applications aimed at reducing bacterial adhesion and biofilm formation.

Antibacterial Activity

Recent studies have demonstrated that PFOMS exhibits significant antibacterial activity against various pathogens. The following table summarizes key findings regarding its antibacterial efficacy:

Study Pathogen Methodology Results
Aeromonas hydrophilaSurface modification of polyethyleneReduced bacterial adhesion by 1–3 logarithmic units over 14 days.
Foodborne pathogensOrganosilane nanoparticle coatingsEffective in preventing biofilm formation.
Various bacteriaDisk diffusion methodSignificant reduction in bacterial growth observed.

Case Study: Surface Modification

A study evaluated the effects of PFOMS on polyethylene surfaces used in medical applications. The research involved plasma processing followed by treatment with PFOMS. Results indicated that surfaces modified with PFOMS showed enhanced antiadhesive characteristics compared to untreated controls, leading to lower bacterial colony-forming units (CFUs) on the modified surfaces. Specifically, the treated surfaces exhibited a decrease in viable bacterial cells by more than 90% after two weeks of incubation .

The antibacterial mechanism of PFOMS is believed to involve the disruption of bacterial cell membranes and inhibition of cell adhesion. The fluorinated groups create a non-wetting surface that is less conducive to bacterial colonization. Additionally, the methoxy groups may contribute to cytotoxic effects on adhered bacteria, further enhancing its antibacterial properties .

Environmental Considerations

Despite its beneficial applications, the environmental impact of PFOMS and similar fluorinated compounds is a growing concern. Studies suggest that these compounds can degrade into persistent perfluorinated carboxylic acids (PFCAs), which pose long-term ecological risks due to their bioaccumulative nature . The degradation pathway of PFOMS remains under investigation, with current assessments indicating potential chronic toxicity risks associated with its environmental degradation products .

Q & A

Q. Table 1: Comparative Reactivity of Fluorinated Silanes

PropertyThis compound1H,1H,2H,2H-Perfluorodecyltrimethoxysilane
Hydrolysis Rate (k, min1^{-1})0.12 ± 0.03 (1 M HCl) 0.08 ± 0.02
Water Contact Angle (°)152 ± 2 160 ± 3
Thermal Stability (°C)220 (decomposition) 240

Q. Table 2: Key Safety Parameters

ParameterValue/RecommendationSource
Flash Point97°C
WGK Hazard Rating3 (Highly water-polluting)
PPENitrile gloves, vapor respirators

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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